molecular formula C9H9BrN2O2S B1411550 3-(2-Bromo-6-nitrophenyl)thiazolidine CAS No. 1774896-89-7

3-(2-Bromo-6-nitrophenyl)thiazolidine

Cat. No.: B1411550
CAS No.: 1774896-89-7
M. Wt: 289.15 g/mol
InChI Key: YSWKGNUZSSFPTR-UHFFFAOYSA-N
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Description

3-(2-Bromo-6-nitrophenyl)thiazolidine is a heterocyclic compound with a five-membered ring structure. It contains a thiazolidine motif, which consists of sulfur at the first position and nitrogen at the third position. This intriguing moiety has garnered interest due to its potential medicinal and pharmaceutical properties .


Synthesis Analysis

Several synthetic approaches have been explored for the preparation of thiazolidine derivatives. These include multicomponent reactions, click chemistry, nano-catalysis, and green chemistry. Researchers aim to improve selectivity, purity, product yield, and pharmacokinetic activity. The synthesis of This compound likely involves similar strategies .


Molecular Structure Analysis

The molecular structure of This compound comprises a five-membered ring containing sulfur and nitrogen atoms. The bromo and nitro substituents are positioned at specific sites within the ring. Detailed crystallographic studies would provide insights into its precise geometry and bond angles .


Chemical Reactions Analysis

This compound may participate in various chemical reactions. These could involve nucleophilic substitution, oxidation, reduction, or cyclization processes. Investigating its reactivity with different reagents and conditions would shed light on its versatility .

Mechanism of Action

The specific mechanism of action for 3-(2-Bromo-6-nitrophenyl)thiazolidine would depend on its intended application. It could interact with biological targets, enzymes, or receptors. Further studies are needed to elucidate its mode of action and potential therapeutic effects .

Properties

IUPAC Name

3-(2-bromo-6-nitrophenyl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2S/c10-7-2-1-3-8(12(13)14)9(7)11-4-5-15-6-11/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWKGNUZSSFPTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=C(C=CC=C2Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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